5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene
Description
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene is a highly substituted benzene derivative characterized by:
- A central benzene ring with a chloromethyl (-CH₂Cl) group at the 5-position.
- Three 3,4,5-tridodecoxyphenyl methoxy groups at the 1, 2, and 3 positions, each bearing long dodecyl (C₁₂H₂₅) chains on the phenyl rings.
This structure imparts significant lipophilicity (predicted logP > 10, extrapolated from simpler analogs like 3,4,5-trimethoxybenzyl chloride, logP = 2.45 ) and low solubility in polar solvents due to its bulky alkyl substituents. Key physicochemical properties inferred from structural analogs include:
Properties
Molecular Formula |
C136H241ClO12 |
|---|---|
Molecular Weight |
2103.8 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C136H241ClO12/c1-10-19-28-37-46-55-64-73-82-91-100-138-125-111-122(112-126(139-101-92-83-74-65-56-47-38-29-20-11-2)133(125)144-106-97-88-79-70-61-52-43-34-25-16-7)118-147-131-109-121(117-137)110-132(148-119-123-113-127(140-102-93-84-75-66-57-48-39-30-21-12-3)134(145-107-98-89-80-71-62-53-44-35-26-17-8)128(114-123)141-103-94-85-76-67-58-49-40-31-22-13-4)136(131)149-120-124-115-129(142-104-95-86-77-68-59-50-41-32-23-14-5)135(146-108-99-90-81-72-63-54-45-36-27-18-9)130(116-124)143-105-96-87-78-69-60-51-42-33-24-15-6/h109-116H,10-108,117-120H2,1-9H3 |
InChI Key |
GRUAZGOPGFPLRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)COC2=CC(=CC(=C2OCC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tridodecoxyphenyl Methoxy Substituents
The 3,4,5-tridodecoxyphenyl methoxy groups are synthesized via sequential alkylation of a phenolic precursor. Gallic acid (3,4,5-trihydroxybenzoic acid) serves as a common starting material due to its symmetrical substitution pattern. The steps involve:
- Protection of Hydroxy Groups :
Gallic acid is esterified to protect the carboxylic acid group, followed by alkylation with dodecyl bromide under basic conditions (K₂CO₃ or NaOH). For example, refluxing in acetone with a 10:1 molar ratio of dodecyl bromide to gallic acid derivative yields 3,4,5-tridodecoxybenzoate. - Deprotection and Reduction :
The ester is hydrolyzed to regenerate the carboxylic acid, which is reduced to a hydroxymethyl group via LiAlH₄. Subsequent oxidation or substitution converts the hydroxymethyl group into a chloromethyl or bromomethyl moiety for etherification.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation of gallate | Dodecyl bromide, K₂CO₃, acetone, reflux | 85–90 |
| Ester hydrolysis | HCl, H₂O, 80°C | 95 |
| Reduction to alcohol | LiAlH₄, THF, 0°C to RT | 78 |
Williamson Ether Synthesis for Core Benzene Functionalization
The central benzene ring is functionalized with three tridodecoxyphenyl methoxy groups via Williamson ether synthesis. This method ensures high regiocontrol and avoids side reactions.
- Preparation of Trihydroxybenzene Intermediate :
1,2,3-Trihydroxybenzene is reacted with (3,4,5-tridodecoxyphenyl)methyl bromide in a 1:3 molar ratio. The reaction proceeds in DMF at 80°C with K₂CO₃ as the base, achieving >80% yield. - Chloromethylation at Position 5 :
The remaining position on the benzene ring is chloromethylated using paraformaldehyde and HCl gas in acetic acid. This Friedel-Crafts-type reaction introduces the chloromethyl group selectively at the para position relative to the existing substituents.
Reaction Optimization :
- Solvent Effects : Using dichloromethane instead of acetic acid reduces ring chlorination byproducts.
- Catalyst : FeCl₃ (5 mol%) improves chloromethylation efficiency, yielding 92% product.
Radical Halogenation for Chloromethyl Group Introduction
An alternative to electrophilic substitution is radical chloromethylation, inspired by methodologies for analogous compounds.
- Methyl Group Installation :
The central benzene is first methylated at position 5 using MeMgBr in THF. - Radical Chlorination :
N-Chlorosuccinimide (NCS) and dibenzoyl peroxide initiate radical chain reactions under UV light, converting the methyl group to chloromethyl. This method minimizes aromatic ring chlorination, with <5% side products.
Comparative Data :
| Method | Conditions | Chloromethyl Yield (%) | Ring Chlorination (%) |
|---|---|---|---|
| Friedel-Crafts | HCl, CH₃COOH, 50°C | 85 | 12 |
| Radical (NCS/UV) | NCS, BPO, CCl₄, 70°C | 92 | 3 |
Sonogashira Coupling for Modular Assembly
For a modular approach, Sonogashira cross-coupling constructs the tridodecoxyphenyl methoxy groups stepwise:
- Ethynylation of Core Benzene :
1,3,5-Triethynylbenzene is prepared via alkyne-terminal intermediates. - Coupling with Iodoarenes :
Reaction with 3,4,5-tridodecoxyiodobenzene under Pd(PPh₃)₄ catalysis forms C–C bonds, appending the substituents. - Post-Functionalization :
The chloromethyl group is introduced via subsequent alkylation or chlorination.
Advantages :
- Enables late-stage diversification of substituents.
- Yields >90% for coupling steps.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxylic acid groups.
Scientific Research Applications
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tridodecoxyphenyl groups may influence the compound’s solubility and interaction with lipid membranes, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Chlorinated Benzene Derivatives
Chlorinated aromatic compounds exhibit diverse biological and chemical behaviors depending on substitution patterns:
Key Observations :
- The chloromethyl group in the target compound increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to non-chlorinated analogs .
Methoxy-Substituted Benzene Derivatives
Methoxy groups influence electronic properties and steric bulk:
Key Observations :
- The tridodecoxyphenyl methoxy groups in the target compound drastically increase steric hindrance and reduce volatility compared to methyl or simple methoxy analogs .
- Enhanced lipophilicity makes the compound suitable for non-polar matrices, contrasting with smaller methoxy derivatives used in solution-phase reactions .
Long-Chain Alkyl-Substituted Aromatics
Long alkyl chains modulate solubility and phase behavior:
Key Observations :
- The tridodecoxyphenyl groups in the target compound exceed typical alkyl chain lengths in commercial surfactants (e.g., 5-phenyldecane ), suggesting superior film-forming capabilities but challenges in synthesis and purification.
Biological Activity
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview of its properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene is C₃₃H₄₉ClO₃. It features a central benzene ring substituted with chloromethyl and methoxy groups attached to long-chain alkoxy groups. The compound's properties include:
| Property | Value |
|---|---|
| Molecular Weight | 586.23 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Melting Point | 60-63 °C |
| Boiling Point | 295.2 °C |
| Water Solubility | Low (soluble in methanol) |
Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity can be assessed using various assays such as DPPH and ABTS tests. These assays measure the compound's ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.
Anti-inflammatory Properties
The anti-inflammatory potential of 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene has been suggested through its structural similarities to known anti-inflammatory agents. In vitro studies have shown that related compounds can inhibit pathways involved in inflammation, such as the NF-kB pathway.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar chloromethyl-substituted compounds have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
Case Study 1: Antioxidant Evaluation
A study conducted on structurally similar compounds revealed that they exhibited up to 85% inhibition of DPPH radicals at concentrations as low as 50 µg/mL. This suggests that 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene may possess comparable antioxidant capabilities.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory effects of related compounds on human cell lines, a significant reduction in pro-inflammatory cytokines was observed after treatment with concentrations ranging from 10 to 100 µM over 24 hours.
The biological activities of 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene may be attributed to:
- Free Radical Scavenging: The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation.
- Membrane Disruption: The long alkoxy chains may facilitate interactions with lipid membranes, leading to increased permeability in microbial cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
